

Ranitidine N-oxide: A Comprehensive Technical Profile

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Compound of Interest

Compound Name: *Ranitidine N-oxide*

Cat. No.: *B1229583*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ranitidine N-oxide**, a primary metabolite of the histamine H2-receptor antagonist, ranitidine. This document outlines its chemical identity, analytical methodologies for its detection and quantification, and its metabolic context.

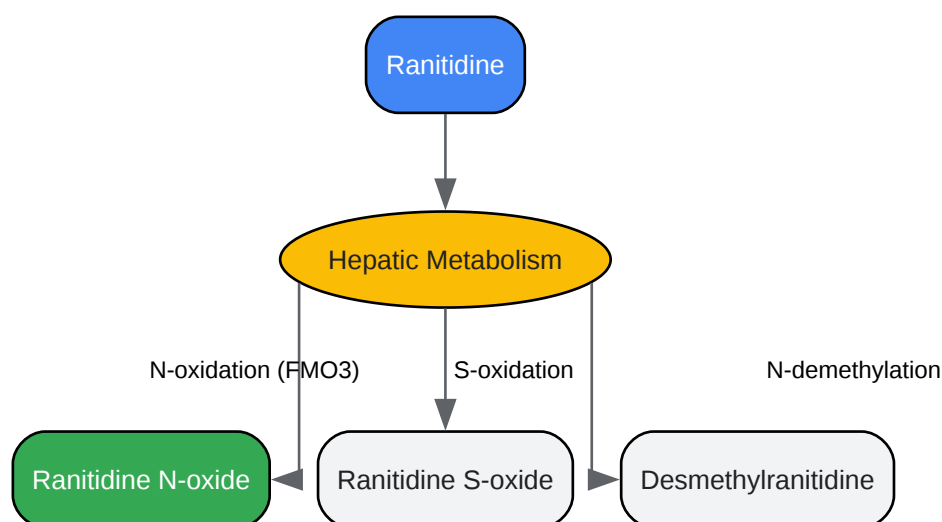
Core Chemical Data

Ranitidine N-oxide is a key metabolite in the biotransformation of ranitidine.^{[1][2][3]} Its chemical and physical properties are summarized below for reference.

Identifier	Value	Source
CAS Number	73857-20-2	[1][2][3]
Molecular Formula	C13H22N4O4S	[1][2]
Molecular Weight	330.40 g/mol	[1][2]
Alternate Names	N,N-dimethyl-1-[5-[2-[[E)-1-(methylamino)-2-nitroethenyl]amino]ethylsulfanylmethyl]furan-2-yl]methanamine oxide	[1]
Appearance	Solid powder	[2]

Metabolic Pathway of Ranitidine

Ranitidine undergoes metabolism in the liver, primarily through oxidation. The formation of **Ranitidine N-oxide** is a significant metabolic route, alongside the production of ranitidine S-oxide and desmethylranitidine.[4][5] Flavin-containing monooxygenase (FMO) enzymes, particularly FMO3, play a crucial role in the N-oxidation of ranitidine.[5]



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Caption: Metabolic conversion of ranitidine to its primary metabolites.

Analytical Methodologies

The quantification of **Ranitidine N-oxide**, particularly in biological matrices and pharmaceutical formulations, is predominantly achieved through high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS). These techniques offer the sensitivity and specificity required for regulatory compliance and research applications.

High-Performance Liquid Chromatography (HPLC)

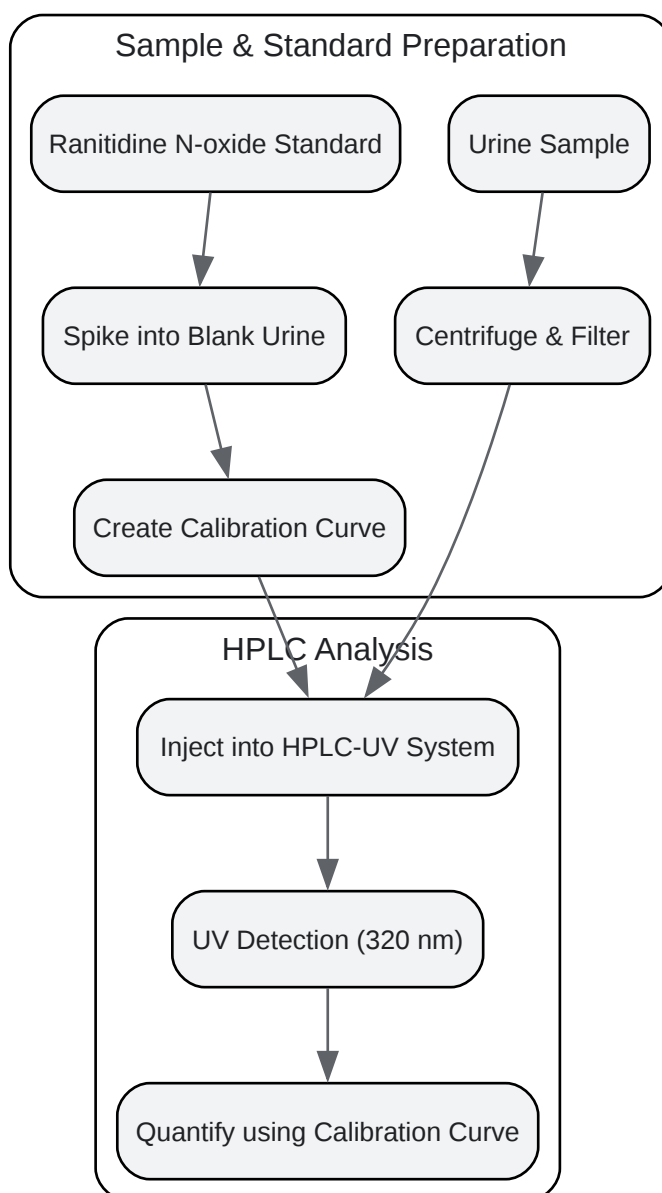
HPLC methods, often employing reversed-phase columns, are widely used for the separation and quantification of ranitidine and its metabolites.[4][6]

Experimental Protocol: HPLC-UV Analysis of Ranitidine and its Metabolites in Urine

This protocol is adapted from methodologies described for the analysis of ranitidine and its metabolites.[6]

- Instrumentation:
 - HPLC system with a UV detector
 - Reversed-phase C18 column (e.g., 5 μm particle size, 100 mm x 5 mm)
- Mobile Phase:
 - A mixture of methanol, water, and a buffer solution (e.g., 0.05M NaH_2PO_4) containing an ion-pairing agent like sodium dodecyl sulfate (SDS). A typical composition could be 600ml methanol, 400ml water, and 4.0ml of 0.05M NaH_2PO_4 with 1.44g of SDS.[6]
- Detection:
 - UV detection at a wavelength of 320 nm.[6]
- Sample Preparation (Urine):
 - Urine samples can often be analyzed directly after centrifugation and filtration through a 0.45 μm syringe filter.[7]

- Standard Preparation:
 - Prepare stock solutions of **Ranitidine N-oxide** and other metabolites in a suitable solvent (e.g., mobile phase).
 - Create a series of calibration standards by spiking known concentrations of the analytes into blank urine.
- Analysis:
 - Inject prepared samples and standards onto the HPLC system.
 - Quantify the analytes by comparing the peak areas of the samples to the calibration curve.



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Caption: General experimental workflow for HPLC-UV analysis.

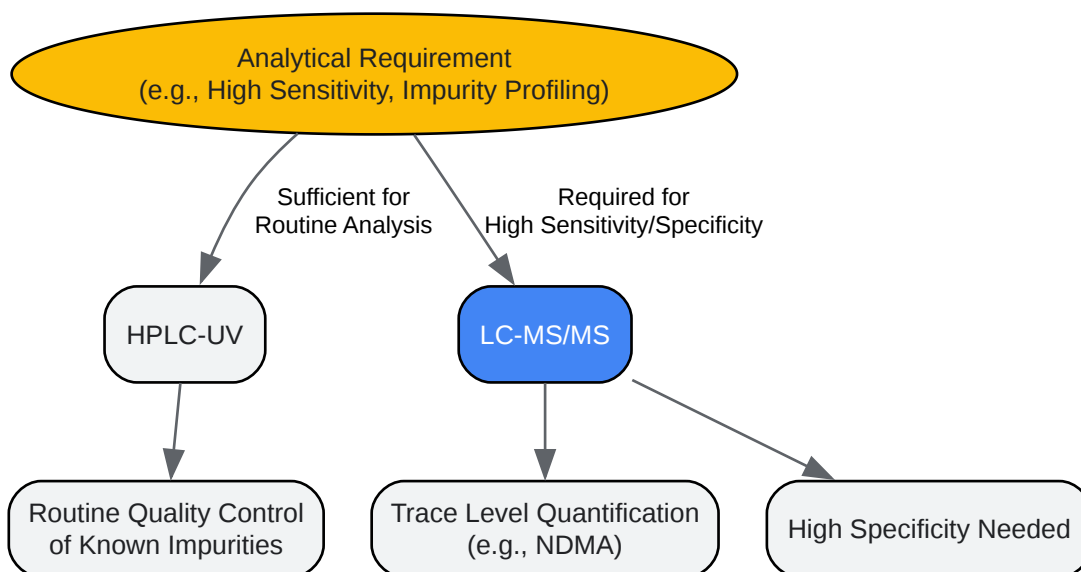
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For higher sensitivity and specificity, particularly in complex matrices or for trace-level detection, LC-MS/MS is the method of choice. This is especially relevant in the context of detecting impurities like N-nitrosodimethylamine (NDMA) in ranitidine products.[7][8]

Experimental Protocol: LC-MS/MS for Impurity Analysis

This generalized protocol is based on the principles outlined for the analysis of impurities in ranitidine.[7][8]

- Instrumentation:
 - A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
- Chromatography:
 - A suitable reversed-phase column is used for separation.
 - The mobile phase typically consists of an aqueous component with a modifier like formic acid and an organic solvent such as methanol or acetonitrile.
- Mass Spectrometry:
 - Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
 - Specific precursor-to-product ion transitions for **Ranitidine N-oxide** would need to be determined through infusion experiments.
- Sample Preparation:
 - For drug substances or products, this involves dissolving the material in a suitable solvent, followed by dilution and filtration.[7]
 - For biological samples, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction may be necessary.
- Standard Preparation:
 - Prepare a stock solution of **Ranitidine N-oxide** in a suitable solvent (e.g., methanol).
 - Serially dilute the stock solution to prepare calibration standards.[7]



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Caption: Logic for selecting an analytical method for ranitidine impurities.

Conclusion

This technical guide provides essential information on **Ranitidine N-oxide** for the scientific community. The data presented on its chemical properties, metabolic formation, and detailed analytical methodologies serve as a valuable resource for researchers and professionals in drug development and quality control. The provided protocols and workflows offer a starting point for the implementation of robust analytical strategies for the monitoring of this key ranitidine metabolite.

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- To cite this document: BenchChem. [Ranitidine N-oxide: A Comprehensive Technical Profile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1229583/docs#ranitidine-n-oxide-a-comprehensive-technical-profile\]](https://www.benchchem.com/product/b1229583/docs#ranitidine-n-oxide-a-comprehensive-technical-profile)

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